

An In-Depth Technical Guide to 3-Benzoylbenzyl Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Benzoylbenzyl bromide*

Cat. No.: *B023886*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

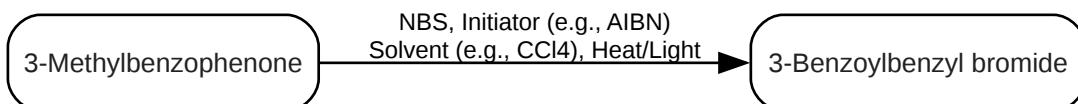
Abstract

3-Benzoylbenzyl bromide is a versatile bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a benzoyl group and a reactive benzyl bromide moiety, renders it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of **3-benzoylbenzyl bromide**, with a particular focus on its utility in drug discovery and materials science.

Core Molecular Attributes

3-Benzoylbenzyl bromide, with the empirical formula C₁₄H₁₁BrO, possesses a molecular weight of 275.14 g/mol. [1] The molecule's structure is characterized by a central benzene ring substituted with a benzoyl group at the 3-position and a bromomethyl group at the 1-position. This arrangement provides two distinct reactive sites, allowing for sequential or orthogonal chemical modifications.

Table 1: Physicochemical Properties of 3-Benzoylbenzyl Bromide


Property	Value	Source
Molecular Formula	C14H11BrO	[1]
Molecular Weight	275.14 g/mol	[1]
CAS Number	22071-24-5	[1]

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available databases and should be determined empirically for specific batches.

Synthesis and Mechanistic Considerations

The synthesis of **3-benzoylbenzyl bromide** and its derivatives typically involves the bromination of the corresponding methyl-substituted benzophenone. A common and effective method is free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.

Diagram 1: General Synthetic Scheme for 3-Benzoylbenzyl Bromide

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Benzoylbenzyl bromide** via radical bromination.

The causality behind this experimental choice lies in the benzylic position's susceptibility to radical formation. The stability of the resulting benzylic radical is enhanced by resonance with the aromatic ring, making this position selectively targeted for halogenation over other C-H bonds in the molecule. The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to prevent the competing ionic reaction pathways of NBS.

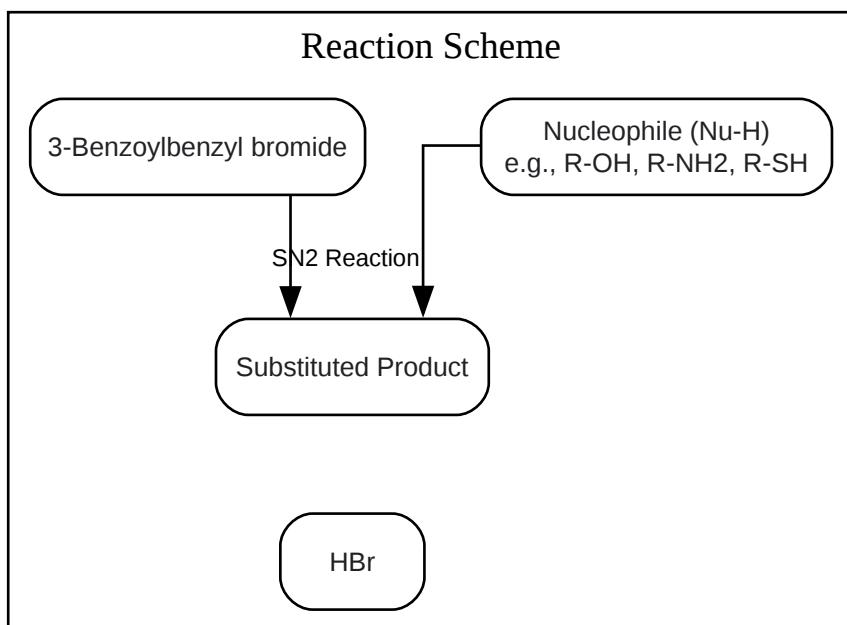
Experimental Protocol: Synthesis of 3-Benzoylbenzyl Bromide

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzophenone (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).
- Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
- Reaction Conditions: Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated and accelerated by irradiation with a UV lamp.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter off the succinimide byproduct.
 - Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **3-benzoylbenzyl bromide**.

Reactivity and Applications in Synthesis

The reactivity of **3-benzoylbenzyl bromide** is dominated by the lability of the carbon-bromine bond in the benzyl position, making it an excellent electrophile for nucleophilic substitution


reactions. This property is extensively exploited in the synthesis of a wide range of organic compounds.

Role in Drug Discovery and Medicinal Chemistry

While specific applications of **3-benzoylbenzyl bromide** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Benzyl bromide derivatives are key intermediates in the synthesis of pharmaceuticals, including anticancer and anti-inflammatory agents.^[2] The benzophenone moiety is also a well-known pharmacophore found in numerous drugs. The combination of these two functionalities in **3-benzoylbenzyl bromide** makes it a promising starting material for the synthesis of novel therapeutic agents.

For instance, the benzyl bromide handle can be used to alkylate heterocycles, amines, phenols, and thiols, which are common functional groups in drug candidates. This allows for the introduction of the benzoylbenzyl scaffold, which can then be further functionalized or serve as a core structure. The introduction of a fluorinated benzyl moiety, for example, can significantly impact a drug's pharmacokinetic profile, efficacy, and metabolic stability.^[3]

Diagram 2: Application of 3-Benzoylbenzyl Bromide in Nucleophilic Substitution

[Click to download full resolution via product page](#)

Caption: General nucleophilic substitution reaction with **3-Benzoylbenzyl bromide**.

Utility in Materials Science

Benzyl halides are employed in polymer chemistry for the modification of polymer surfaces and the synthesis of functional polymers.^[2] The benzophenone group is a well-known photoinitiator. Therefore, **3-benzoylbenzyl bromide** could potentially be used to synthesize polymers with photo-crosslinkable properties or to graft polymers onto surfaces through photochemical reactions.

Safety and Handling

3-Benzoylbenzyl bromide is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.^[4] It is known to cause skin and eye irritation and may cause respiratory irritation.^[4] It is also a combustible liquid.

Table 2: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation. ^[4]
H319	Causes serious eye irritation. ^[4]
H332	Harmful if inhaled. ^[4]
H335	May cause respiratory irritation. ^[4]

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.^[5]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Benzoylbenzyl bromide is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research setting.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Benzoylbenzyl bromide | 22071-24-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbino.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Benzoylbenzyl Bromide: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023886#3-benzoylbenzyl-bromide-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com